molecular formula C14H14N2 B1607556 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine CAS No. 10464-35-4

10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine

Cat. No.: B1607556
CAS No.: 10464-35-4
M. Wt: 210.27 g/mol
InChI Key: SQWQJTDHBAWIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine (CAS 10464-35-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile core scaffold for the development of novel bioactive molecules. This dibenzazepine derivative is characterized by a tricyclic structure featuring a seven-membered azepine ring sandwiched between two benzene rings, a configuration known to enable diverse interactions with biological targets . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. The dibenzazepine structural class is recognized for a wide spectrum of pharmacological activities. Researchers have identified derivatives based on this scaffold to possess anticancer, anti-inflammatory, antiepileptic, and antidepressant properties . Its three-dimensional configuration makes it a valuable template for exploring novel pharmacophores and developing potential therapeutic agents . In practice, this amine-functionalized dibenzazepine is a key synthetic intermediate. It can be further functionalized to create diverse chemical libraries for biological screening. For instance, researchers have utilized similar dibenzazepine cores to develop potent and isoform-selective inhibitors of SIRT2, a NAD+-dependent histone deacetylase implicated in cancer and neurological disorders . Furthermore, the scaffold is central to hybrids like dibenzazepine-triazoles, which have shown promising in vitro antioxidant activity and xanthine oxidase inhibition . The product is typically stored in a cool, dark place, sealed in dry conditions, and kept at 2-8°C to ensure stability .

Properties

IUPAC Name

6,11-dihydro-5H-benzo[b][1]benzazepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQJTDHBAWIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385385
Record name 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10464-35-4
Record name 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine is a dibenzazepine derivative with significant interest due to its potential biological activities. The preparation of this compound involves multi-step synthetic routes, often starting from commercially available aromatic precursors, and employing modern organic synthesis techniques such as nucleophilic addition, reduction, and palladium-catalyzed intramolecular coupling reactions.

Reaction Conditions Optimization for Buchwald–Hartwig Coupling

The intramolecular amination step was carefully optimized:

Entry Pd Source Ligand Base Solvent Temp (°C) Yield (%)
8 Pd(OAc)2 BINAP Cs2CO3 Toluene 110 Low
9 Pd(OAc)2 BINAP K2CO3 Toluene 110 Low
10 Pd(OAc)2 Xantphos K2CO3 Toluene 110 Moderate
11-13 Pd(OAc)2 Xantphos K2CO3 Toluene 135-170 Improved
  • Microwave irradiation and increased temperature significantly improved yields.
  • The best condition was entry 13: Pd(OAc)2, Xantphos, K2CO3, toluene, 170 °C, microwave, 8 h.

Scope and Substituent Effects

  • Electron-withdrawing substituents on the aromatic rings allowed the cyclization temperature to be lowered to 135 °C.
  • Trifluoromethyl-substituted derivatives were synthesized with modest to excellent yields, enhancing potential biological properties.
  • Electron-donating methyl groups were well tolerated.
  • Chlorine substituents decreased reactivity but allowed further functionalization via palladium-catalyzed cross-coupling.

Summary Table of Representative Yields for Various Substituted Derivatives

Compound ID Substituent(s) Overall Yield (%) Notes
4a None (parent compound) 39 Standard conditions
4b Di-halogenated aldehydes 42 Lower temperature for coupling
4c Di-halogenated aldehydes 31 Lower yield
4d–4g Trifluoromethyl groups Modest to Excellent Improved biological relevance
4h–4j Methyl groups Good Electron-donating substituents tolerated
4k–4l Chlorine substituents 20-21 Allows further cross-coupling

Additional Notes

  • The process avoids intermediate purification to save time and costs without significant yield loss.
  • The synthetic route provides access to a variety of substituted dibenzazepine derivatives, facilitating structure-activity relationship studies.
  • Crystallographic data for some derivatives (e.g., compound 4i) confirm the structure and purity of the products.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium catalyst, hydrogen gas.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine has been identified as an intermediate in the synthesis of several important pharmaceuticals:

  • Antidepressants: It serves as a precursor for tricyclic antidepressants like imipramine and clomipramine, which are used to treat depression and anxiety disorders .
  • Anticonvulsants: The compound is also involved in synthesizing carbamazepine, a medication for epilepsy and bipolar disorder .

Case Study: SIRT2 Inhibition
Recent studies have highlighted its role as a selective inhibitor of SIRT2, a member of the sirtuin family of proteins. In vitro assays demonstrated that certain derivatives of this compound can induce hyperacetylation of α-tubulin without affecting histone acetylation levels, suggesting potential therapeutic applications in neurodegenerative diseases .

Neurobiology

Research indicates that this compound may enhance cerebral blood flow and improve cognitive function in animal models. Its neuroprotective properties make it a candidate for further investigation in conditions such as Alzheimer's disease and cognitive impairments.

Table: Summary of Biological Activities

ActivityDescription
SIRT2 InhibitionInduces hyperacetylation of α-tubulin; selective over SIRT1
NeuroprotectionImproves cerebral blood flow; reduces cognitive impairment
Antidepressant ActivityPrecursor for established antidepressant drugs

Material Science

The compound is utilized in the development of organic light-emitting diodes (OLEDs). Its properties enhance the efficiency and stability of OLED materials, particularly in green and red emissions.

Table: Applications in Material Science

ApplicationDetails
OLED ProductionEnhances efficiency and stability
Ligand FormationUsed as a building block in coordination chemistry

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dibenzoazepine Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Biological Activities Key Findings from Research
10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine -NH₂ at position 3 C₁₄H₁₄N₂ Under investigation (preclinical) Serves as a precursor for antidepressants and antimicrobial agents .
Imipramine -N(CH₃)₂ at position 5 (via propyl chain) C₁₉H₂₄N₂ Tricyclic antidepressant Approved in 1959; inhibits serotonin/norepinephrine reuptake. Metabolized to hepatotoxic epoxides .
Clomipramine -Cl at position 3; -N(CH₃)₂ at position 5 C₁₉H₂₃ClN₂ Antidepressant, OCD treatment Chlorine substitution reduces epoxidation, lowering hepatotoxicity compared to imipramine .
Dichlorimipramine -Cl at positions 3 and 7; -N(CH₃)₂ at 5 C₁₉H₂₂Cl₂N₂ Experimental antidepressant Dual chlorine substitution enhances metabolic stability; activity under evaluation .
10-Methoxy-5H-dibenzo[b,f]azepine -OCH₃ at position 10 C₁₅H₁₃NO Antioxidant Electron-donating methoxy group enhances radical scavenging activity .
Carbamazepine -CONH₂ at position 5 C₁₅H₁₂N₂O Anticonvulsant, neuropathic pain Aromatic central ring enhances sodium channel blockade .

Structural and Electronic Differences

  • Aromaticity : The 10,11-dihydro configuration reduces conjugation in the central ring, decreasing aromaticity (HOMED index: ~0.4) compared to unsaturated analogs like 5H-dibenzo[b,f]azepine (HOMED: ~0.8) . This impacts electron density distribution and receptor binding.
  • Substituent Effects: Electron-donating groups (e.g., -OCH₃ at position 10) increase antioxidant activity by stabilizing radical intermediates . Halogenation (e.g., -Cl in clomipramine) alters metabolic pathways, reducing toxic epoxide formation . Amine position: The -NH₂ at position 3 in the target compound offers a site for derivatization, unlike imipramine’s dimethylaminopropyl chain at position 5 .

Pharmacological and Metabolic Comparisons

  • Imipramine vs. Clomipramine :
    • Imipramine undergoes CYP2D6-mediated demethylation and N-oxidation, producing hepatotoxic metabolites.
    • Clomipramine’s chlorine atom at position 3 sterically hinders epoxidation, reducing toxicity .
  • Antioxidant Activity : 10-Methoxy derivatives exhibit superior antioxidant properties due to enhanced electron donation, unlike the parent compound .
  • Antimicrobial Potential: Derivatives like N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide show activity against P. aeruginosa, suggesting the core structure’s versatility .

Biological Activity

10,11-Dihydro-5H-dibenzo[b,f]azepin-3-amine is a heterocyclic compound notable for its dibenzoazepine structure, which includes a bicyclic framework composed of two fused benzene rings and a nitrogen-containing seven-membered ring. The amine functional group at the 3-position enhances its chemical reactivity and potential biological activity. This article delves into the biological activities of this compound, particularly its role as a selective inhibitor of Sirtuin 2 (SIRT2), with implications for neuroprotection and cognitive function.

  • Molecular Formula : C15H14N2
  • Molar Mass : Approximately 240.30 g/mol
  • Structure :
10 11 Dihydro 5H dibenzo b f azepin 3 amine\text{10 11 Dihydro 5H dibenzo b f azepin 3 amine}

SIRT2 Inhibition

Recent studies have highlighted the compound's selective inhibition of SIRT2, a member of the sirtuin family of proteins involved in various cellular processes, including aging and neurodegeneration. The compound has demonstrated the ability to induce hyperacetylation of α-tubulin while not affecting histone acetylation levels, indicating its selectivity for SIRT2 over other sirtuins .

Neuroprotective Effects

In animal models, this compound has shown promise in improving cerebral blood flow and reducing cognitive impairment. These effects suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

The mechanism by which this compound exerts its effects involves binding to the active site of SIRT2. Molecular docking studies indicate that specific functional groups within the compound facilitate strong interactions with SIRT2, leading to its selective inhibition .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits an IC50 value of approximately 18 μM against SIRT2, with over 30-fold selectivity compared to SIRT1. This selectivity was confirmed through cellular assays conducted on MCF-7 cells, where the compound induced hyperacetylation of α-tubulin without increasing acetylation levels of H3-K9 .

Animal Studies

Animal studies have provided further insights into the neuroprotective effects of the compound. It has been observed to enhance cerebral blood flow and mitigate cognitive deficits in models subjected to neurotoxic stressors .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their key properties:

Compound NameStructureKey Properties
5H-Dibenzo[b,f]azepine StructureParent compound; lacks hydrogen saturation
10-Amino-10,11-dihydro-5H-dibenzo[b,f]azepine StructureExhibits enhanced solubility and reactivity
10,11-Dihydro-5H-dibenz[b,f]azepin-3-one StructureKetone derivative; different biological activity profile

This table illustrates how this compound stands out due to its specific amine functionality at the 3-position and its demonstrated selectivity as a SIRT2 inhibitor.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for 10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine?

The synthesis typically involves alkylation or substitution reactions to introduce the propanamine side chain to the dibenzoazepine core. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For example, 13C^{13}\text{C} NMR (100 MHz, CDCl3_3) reveals distinct signals for aromatic carbons (δ~120–148 ppm) and aliphatic side-chain carbons (δ~26–70 ppm), while HRMS data (e.g., m/z 574.3867 [M+H]+^+) validate molecular integrity . Commercial synthesis often uses high-purity starting materials (≥98.5%) under controlled conditions to minimize impurities .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Researchers must use engineering controls (e.g., fume hoods), personal protective equipment (PPE) including nitrile gloves and safety goggles, and adhere to first-aid measures:

  • Inhalation: Immediate transfer to fresh air and artificial respiration if needed .
  • Skin contact: Wash with soap and water for ≥15 minutes .
    Storage should be in a cool, dry environment, segregated from incompatible materials like strong oxidizers .

Advanced: How should pharmacological studies be designed to assess mitochondrial energy metabolism effects?

In rodent models, intraperitoneal administration (e.g., 15 mg/kg/day for 21 days) is common to account for delayed neurochemical effects. Experimental groups should include:

  • Control: Saline-treated animals.
  • Test group: Compound-treated (dose-response studies recommended).
  • Positive control: Known mitochondrial modulators (e.g., fluoxetine).
    Tissue preparation for mitochondrial assays (e.g., oxygen consumption, ATP synthesis) should occur post-treatment to capture chronic effects .

Advanced: What methodologies resolve contradictions in receptor binding affinity data among derivatives?

Discrepancies in binding affinities (e.g., serotonin vs. norepinephrine transporters) arise from stereochemistry and side-chain modifications. Strategies include:

  • Molecular docking simulations: To model interactions with S2/S3 receptor sites.
  • Comparative studies: Synthesize analogs (e.g., N-methyl vs. N,N-dimethyl derivatives) and assess via radioligand binding assays .
  • Metabolite profiling: Active metabolites like desipramine (N-demethylated derivative) may confound results; use LC-MS to differentiate parent compound and metabolites .

Advanced: How are impurities profiled and controlled during synthesis?

Key impurities include desmethyl derivatives (e.g., Trimipramine Imp. B, CAS 2293-21-2) and oxidative byproducts. Analytical methods include:

  • HPLC with UV/HRMS detection: Using pharmacopeial reference standards (e.g., EP/USP) for identification .
  • Forced degradation studies: Under acidic/alkaline conditions to predict stability-related impurities .
    Impurity thresholds should align with ICH Q3A/B guidelines (typically ≤0.15% for unknown impurities) .

Advanced: What metabolic pathways influence its pharmacological activity?

The compound undergoes hepatic CYP450-mediated N-demethylation to form desipramine, a pharmacologically active metabolite. Key considerations:

  • Species differences: Rodent vs. human liver microsomal activity.
  • Drug-drug interactions: Co-administration with CYP2D6 inhibitors alters clearance rates.
    Metabolite profiling via LC-MS/MS is recommended to quantify parent compound and metabolites in plasma/brain tissue .

Methodological: How to design dose-response studies for toxicity evaluation?

  • In vitro: Use cell lines (e.g., HepG2) for IC50_{50} determination via MTT assays.
  • In vivo: Apply OECD guidelines (e.g., acute oral toxicity testing in rats, 5–300 mg/kg doses).
    Contradictions in toxicity data (e.g., LD50_{50} variability) require cross-validation via histopathology and serum biomarker analysis (e.g., ALT, AST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine
Reactant of Route 2
10,11-dihydro-5H-dibenzo[b,f]azepin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.